molecular formula C11H9ClN2 B1508188 3-Chloro-6'-methyl-2,3'-bipyridine CAS No. 849757-67-1

3-Chloro-6'-methyl-2,3'-bipyridine

Cat. No.: B1508188
CAS No.: 849757-67-1
M. Wt: 204.65 g/mol
InChI Key: CWLWKJHQZSCNHS-UHFFFAOYSA-N
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Description

3-Chloro-6'-methyl-2,3'-bipyridine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

849757-67-1

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-chloro-2-(6-methylpyridin-3-yl)pyridine

InChI

InChI=1S/C11H9ClN2/c1-8-4-5-9(7-14-8)11-10(12)3-2-6-13-11/h2-7H,1H3

InChI Key

CWLWKJHQZSCNHS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)Cl

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above boronic acid (4.2 mmol) was dissolved in acetonitrile (2 ml) and added to a 5 ml microwave vessel. To the solution was 6.9 mmol of 2,3-dichloropyridine (1.01 g), 53 mg of tetrakis(triphenylphosphine)palladium(0). After stirring until dissolution, 13.8 mmol of potassium carbonate (1.90 g) was added, followed by 1 ml of water. The mixture was then heated at 160° C. for 300 seconds. After reaction completion, the solvents were evaporated under vacuum. The target compound was purified by HPLC to give a yellow solid (800 mg; 85%).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
53 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 0.5 g (3.6 mmol) 2,3-dichloropyridine in 20 mL 1,2-dimethoxyethane and 20 mL distilled water were added 2.2 g (21.1 mmol) Na2CO3, 0.41 g (3.0 mmol) 2-methylpyridine-5-boronic acid and 50 mg Pd(PPh3)4, followed by stirring for 18 hours in a heat flux condition. After being cooled to room temperature, the solution was 50% concentrated in a vacuum condition. The aqueous layer was washed with ethyl acetate. Thereafter, the organic layer was dried over magnesium sulfate and vacuum concentrated. The concentrate was separated using column chromatography (developing solvent: ethyl acetate/hexane=1/10) to produce 0.56 g of 3-chloro-2-(6-methylpyridin-3-yl)pyridine (yield 80%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

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